molecular formula C10H8INO B11844652 8-Iodo-6-methoxyquinoline

8-Iodo-6-methoxyquinoline

Cat. No.: B11844652
M. Wt: 285.08 g/mol
InChI Key: XGOOIXPFNZXQFA-UHFFFAOYSA-N
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Description

8-Iodo-6-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H8INO It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-6-methoxyquinoline typically involves the iodination of 6-methoxyquinoline. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-Iodo-6-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 8-substituted-6-methoxyquinoline derivatives.

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of 6-methoxyquinoline.

Scientific Research Applications

8-Iodo-6-methoxyquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. It has shown promise in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Iodo-6-methoxyquinoline involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. Additionally, it can induce oxidative stress in cells, leading to cell cycle arrest and apoptosis. The compound’s ability to generate reactive oxygen species (ROS) plays a crucial role in its anticancer and antimicrobial activities .

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    6-Methoxyquinoline: A precursor in the synthesis of various quinoline derivatives.

    8-Fluoroquinoline: Exhibits enhanced biological activity due to the presence of fluorine.

Uniqueness of 8-Iodo-6-methoxyquinoline: The presence of both iodine and methoxy groups in this compound makes it unique. The iodine atom increases its reactivity in substitution and coupling reactions, while the methoxy group enhances its solubility and biological activity. This combination of functional groups provides a versatile platform for the development of new compounds with diverse applications .

Properties

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

8-iodo-6-methoxyquinoline

InChI

InChI=1S/C10H8INO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3

InChI Key

XGOOIXPFNZXQFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)I

Origin of Product

United States

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